Chlophedianol, also known as clofedanol, is an antitussive agent primarily used for the symptomatic relief of acute cough associated with minor throat and bronchial irritation. It is classified under the category of diphenylmethanes, which are organic compounds characterized by the presence of two phenyl groups attached to a methane molecule. Chlophedianol is not available in the United States but can be found in Canada under the trade name Ulone. Its chemical formula is , and it has a molecular weight of approximately 289.8 g/mol .
Chlophedianol is derived from the chemical reaction involving o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride. This compound belongs to several chemical classes including:
The synthesis of Chlophedianol involves a multi-step process primarily utilizing a Mannich reaction. The detailed steps include:
The process typically requires precise control over temperature (60–110 °C) and reaction time (15–40 hours) to ensure high yield and purity.
Chlophedianol has a complex molecular structure characterized by the following:
CN(C)CCC(O)(C1=CC=CC=C1)C1=CC=CC=C1Cl
WRCHFMBCVFFYEQ-UHFFFAOYSA-N
The structure features two phenyl rings, a chlorine atom, and a dimethylamino group, contributing to its pharmacological properties .
Chlophedianol primarily undergoes reactions typical of organic compounds containing alcohols and amines. Notably, it can participate in:
These reactions are essential for modifying Chlophedianol for different therapeutic uses or enhancing its properties for research applications.
Chlophedianol acts as a centrally acting cough suppressant. Its mechanism involves:
This action provides symptomatic relief from coughs caused by minor throat irritation .
These properties are crucial for its formulation into pharmaceutical products .
Chlophedianol has several scientific uses:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7